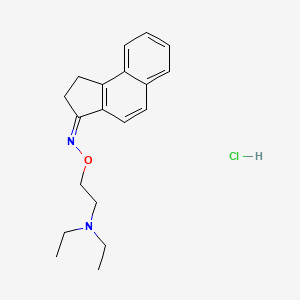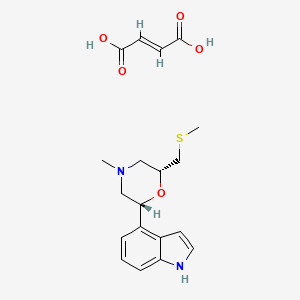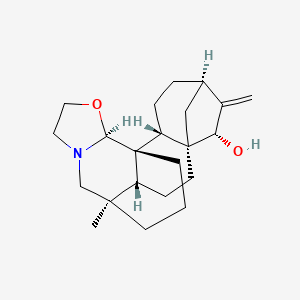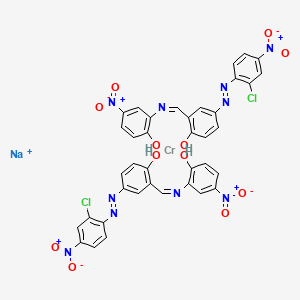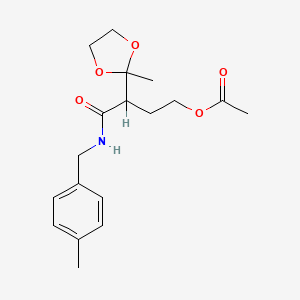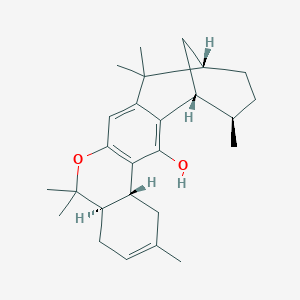
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel- is a complex organic compound with a unique structure that includes multiple fused rings and several chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Hydrogenation: to reduce double bonds and introduce hydrogen atoms.
Functional group transformations: to introduce hydroxyl, methyl, and other groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it might be used in the synthesis of materials with unique properties, such as polymers or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: on cell surfaces to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with fused ring systems and multiple chiral centers, such as:
Steroids: Complex molecules with a characteristic fused ring structure.
Terpenes: Organic compounds with multiple rings and various functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of rings and functional groups, which could confer unique chemical and biological properties.
Propiedades
Número CAS |
249888-48-0 |
|---|---|
Fórmula molecular |
C26H36O2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
(1R,5R,10R,17S,20R)-7,11,11,16,16,20-hexamethyl-12-oxapentacyclo[15.3.1.02,15.04,13.05,10]henicosa-2,4(13),7,14-tetraen-3-ol |
InChI |
InChI=1S/C26H36O2/c1-14-7-10-19-18(11-14)23-21(28-26(19,5)6)13-20-22(24(23)27)17-12-16(25(20,3)4)9-8-15(17)2/h7,13,15-19,27H,8-12H2,1-6H3/t15-,16+,17-,18-,19-/m1/s1 |
Clave InChI |
SEFPZHWPNUBZPY-RHQZKXFESA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C[C@H]1C3=C(C4=C(C=C3C2(C)C)OC([C@H]5[C@H]4CC(=CC5)C)(C)C)O |
SMILES canónico |
CC1CCC2CC1C3=C(C4=C(C=C3C2(C)C)OC(C5C4CC(=CC5)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




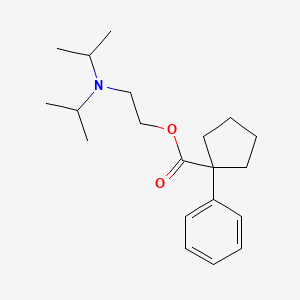
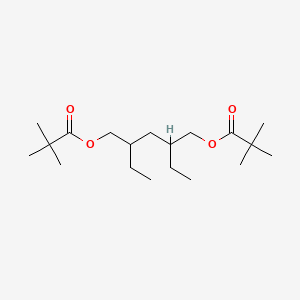
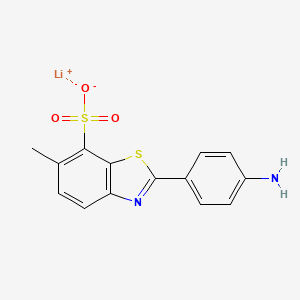

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
